molecular formula C23H26N6O2 B5293685 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5293685
M. Wt: 418.5 g/mol
InChI Key: XEADPHPBXSLBKW-UHFFFAOYSA-N
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as IBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBP belongs to the class of benzamide derivatives and has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to involve multiple pathways. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of several enzymes such as topoisomerase II, which is involved in DNA replication and repair, and cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide also activates the caspase cascade, which leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to possess anti-microbial activity against various pathogens such as Staphylococcus aureus and Candida albicans.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is its broad spectrum of biological activities, which makes it a potential candidate for the development of novel therapeutics. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties, which can be useful in the treatment of various diseases. However, one of the limitations of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is its low solubility in water, which can affect its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide. One of the areas of focus is the development of novel formulations of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide and the elucidation of its mechanism of action. In addition, further studies are needed to investigate the potential therapeutic applications of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide in various diseases such as cancer, inflammation, and infections.

Synthesis Methods

The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the condensation of 4-(4-isobutyryl-1-piperazinyl)aniline with 3-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an acid such as hydrochloric acid to obtain the final product, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide. The purity and yield of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide can be improved by using different solvents and purification techniques such as column chromatography.

Scientific Research Applications

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-tumor activity. Studies have shown that N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been investigated for its potential anti-microbial activity against various pathogens.

properties

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-17(2)23(31)28-12-10-27(11-13-28)20-8-6-19(7-9-20)26-22(30)18-4-3-5-21(14-18)29-15-24-25-16-29/h3-9,14-17H,10-13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEADPHPBXSLBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide

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